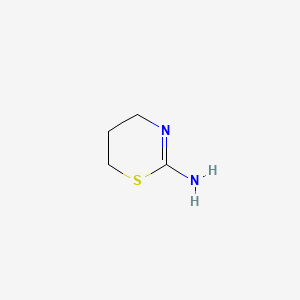

5,6-Dihydro-4H-1,3-thiazin-2-amine

描述

属性

IUPAC Name |

5,6-dihydro-4H-1,3-thiazin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8N2S/c5-4-6-2-1-3-7-4/h1-3H2,(H2,5,6) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQXQEOIFIUJLIE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN=C(SC1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

2799-75-9 (hydrobromide) | |

| Record name | 2-Amino-5,6-dihydro-4H-1,3-thiazine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030480649 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID60184552 | |

| Record name | 2-Amino-5,6-dihydro-4H-1,3-thiazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60184552 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

116.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

30480-64-9 | |

| Record name | 2-Amino-5,6-dihydro-4H-1,3-thiazine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030480649 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Amino-5,6-dihydro-4H-1,3-thiazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60184552 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Reaction Mechanism:

-

Nucleophilic attack : Amine reacts with the electrophilic carbon of the isothiocyanate to form a thiourea intermediate.

-

Tautomerization : Thiourea undergoes keto-enol tautomerism to a dithiocarbamate species.

-

Cyclization : Intramolecular nucleophilic substitution at the γ-position forms the six-membered thiazine ring.

Optimization Parameters :

| Parameter | Optimal Condition | Impact on Yield |

|---|---|---|

| Temperature | 80–100°C | >70% above 80°C |

| Solvent | Benzene/Toluene | Prevents dimerization |

| Amine Basicity | pKa 8–10 | Accelerates cyclization |

This method’s limitation lies in the requirement for anhydrous conditions and the toxicity of aromatic solvents. Recent advances replace benzene with cyclopentyl methyl ether (CPME), achieving comparable yields (72%) with improved safety.

Gold-Catalyzed Annulation of Thioureas

Transition-metal catalysis offers a robust alternative for constructing the thiazine core. A 2022 study reported Au(I)-catalyzed cyclization of N-allyl thioureas to 5,6-dihydro-4H-1,3-thiazines under mild conditions.

Catalytic System :

Mechanistic Insights :

-

Au Coordination : Thiourea binds to Au(I) via sulfur lone pairs.

-

Alkyne Activation : π-Coordination of the propargyl group facilitates nucleophilic attack.

-

6-endo-dig Cyclization : Forms the thiazine ring with concurrent proto-deauration.

Substrate Scope :

| Thiourea Substituent | Product Yield |

|---|---|

| 4-MeO-C₆H₄ | 95% |

| 3-NO₂-C₆H₄ | 88% |

| 2-Naphthyl | 91% |

This method excels in stereocontrol, producing single diastereomers in >95% ee for chiral substrates. However, catalyst cost (~$350/g for Au complexes) limits industrial adoption.

Comparative Analysis of Synthetic Methods

| Method | Yield Range | Temp. (°C) | Solvent | Scalability | Environmental Impact |

|---|---|---|---|---|---|

| Thiourea Cyclization | 65–78% | 80–100 | Benzene | Moderate | High (toxic solvents) |

| Click Chemistry | 85–95% | 80 | EtOH/H₂O | High | Low |

| Au Catalysis | 88–99% | 60 | MeCN | Low | Moderate (Au waste) |

Key Trends :

化学反应分析

反应类型

[1,3]噻嗪-(2E)-亚胺会经历各种化学反应,包括:

氧化: 该化合物可以被氧化形成亚砜或砜。

还原: 还原反应可以将该化合物转化为其相应的胺或硫醇。

常用试剂和条件

这些反应中使用的常用试剂包括氧化剂,如过氧化氢(H2O2),用于氧化;还原剂,如氢化铝锂(LiAlH4),用于还原;以及亲核试剂,如胺或硫醇,用于取代反应。 这些反应通常在温和至中等条件下进行,例如室温到略微升高的温度 .

主要产物

科学研究应用

[1,3]噻嗪-(2E)-亚胺有几种科学研究应用:

化学: 它被用作合成更复杂杂环化合物的构件。

生物学: 该化合物已显示出作为抗菌剂和抗病毒剂的潜力。

医药: 噻嗪的衍生物已被研究用于其抗炎和镇痛特性。

作用机制

[1,3]噻嗪-(2E)-亚胺的作用机制涉及它与特定分子靶标和途径的相互作用。 例如,它的抗菌活性归因于其破坏细菌细胞膜的能力,而它的抗炎作用与抑制促炎细胞因子的能力有关 .

相似化合物的比较

Substituted Phenyl Derivatives

Key Observations :

- Electron-Withdrawing Groups (EWGs) : Fluorine substitutions (e.g., 6n, 6o) enhance target binding (e.g., BACE1 inhibition) through electronegative interactions and improved metabolic stability .

- Steric Effects : Cyclopropyl (6p) and trifluoropropyl (6o) groups reduce synthetic yields (19–30%) compared to simpler substituents, likely due to steric hindrance .

Alkyl and Heterocyclic Modifications

Key Observations :

Fluorinated and Halogenated Analogues

生物活性

5,6-Dihydro-4H-1,3-thiazin-2-amine is a heterocyclic compound with significant biological activity, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological mechanisms, pharmacokinetics, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

This compound features a six-membered ring containing nitrogen and sulfur atoms. Its molecular formula is C₇H₁₁N₂S, with a molecular weight of approximately 155.24 g/mol. The compound's structure allows for various substitutions that can enhance its biological activity.

Target Enzymes

The primary biological target of this compound is the inducible nitric oxide synthase (iNOS) . By acting as a selective inhibitor of iNOS, this compound modulates the production of nitric oxide (NO), a crucial signaling molecule involved in numerous physiological processes including inflammation and immune response.

Biochemical Pathways

Inhibition of iNOS leads to decreased levels of NO, thereby affecting several biochemical pathways related to inflammation and immune modulation. This mechanism is particularly relevant in conditions characterized by excessive inflammation.

Anti-inflammatory Properties

Research indicates that this compound exhibits significant anti-inflammatory effects. In animal models subjected to lipopolysaccharide (LPS)-induced inflammation, the compound demonstrated a reduction in inflammatory markers, suggesting its potential as a therapeutic agent in inflammatory diseases.

Antimicrobial Activity

This compound and its derivatives have been evaluated for antimicrobial properties against various pathogens. Studies have shown promising results indicating effectiveness against bacteria and fungi, which could position it as a candidate for developing new antimicrobial agents.

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

Absorption and Distribution

This compound is reported to be water-soluble, facilitating its absorption when administered orally or via injection. Its distribution within biological systems is influenced by its interactions with specific transport proteins.

Metabolism

The compound undergoes metabolism primarily through cytochrome P450 enzymes. Understanding its metabolic pathways is crucial for predicting its pharmacokinetic behavior and potential drug interactions .

常见问题

Q. What frameworks guide the design of this compound derivatives for targeted drug delivery?

- Methodological Answer : Apply the "lock-and-key" principle for target specificity. Use structural bioinformatics (e.g., AlphaFold-predicted protein structures) to identify binding pockets. Linker design (PEG, peptide-based) enhances solubility and reduces off-target effects. In vivo pharmacokinetics (Cmax, AUC) in rodent models validate delivery efficiency .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。